![molecular formula C30H32N2O2 B14505247 N,N'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline CAS No. 62895-94-7](/img/structure/B14505247.png)
N,N'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline is a complex organic compound characterized by its unique structure, which includes a hexane backbone linked to phenylene groups through oxygen atoms, and terminated with aniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline typically involves the reaction of hexane-1,6-diol with 4-nitrophenol to form the intermediate hexane-1,6-diylbis(oxy-4-nitrobenzene). This intermediate is then reduced to hexane-1,6-diylbis(oxy-4-aminobenzene) using a reducing agent such as hydrogen in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for maintaining product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N,N’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline can undergo various chemical reactions, including:
Oxidation: The aniline groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups in the intermediate can be reduced to amines.
Substitution: The phenylene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Major Products
Oxidation: Nitro derivatives of the phenylene rings.
Reduction: Amino derivatives of the phenylene rings.
Substitution: Halogenated or nitrated phenylene derivatives.
Scientific Research Applications
N,N’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which N,N’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing properties of its functional groups. The phenylene rings can participate in π-π interactions, while the aniline groups can act as nucleophiles in substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- N,N’-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline
- N,N’-[Octane-1,8-diylbis(oxy-4,1-phenylene)]dianiline
- N,N’-[Decane-1,10-diylbis(oxy-4,1-phenylene)]dianiline
Uniqueness
N,N’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline is unique due to its specific chain length and the presence of both ether and aniline functional groups. This combination imparts distinct physical and chemical properties, such as solubility, melting point, and reactivity, making it suitable for specialized applications in materials science and organic synthesis .
Properties
CAS No. |
62895-94-7 |
|---|---|
Molecular Formula |
C30H32N2O2 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
4-[6-(4-anilinophenoxy)hexoxy]-N-phenylaniline |
InChI |
InChI=1S/C30H32N2O2/c1(9-23-33-29-19-15-27(16-20-29)31-25-11-5-3-6-12-25)2-10-24-34-30-21-17-28(18-22-30)32-26-13-7-4-8-14-26/h3-8,11-22,31-32H,1-2,9-10,23-24H2 |
InChI Key |
OTPOBLTVXIGCAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)OCCCCCCOC3=CC=C(C=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


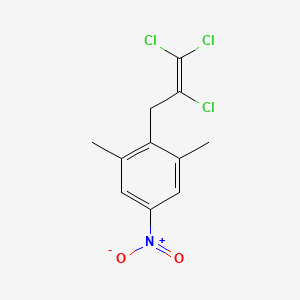
![5-Nitrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14505166.png)
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester](/img/structure/B14505173.png)

![4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline](/img/structure/B14505183.png)
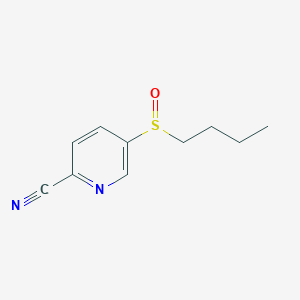
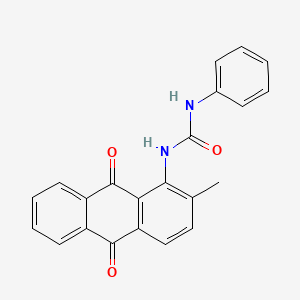
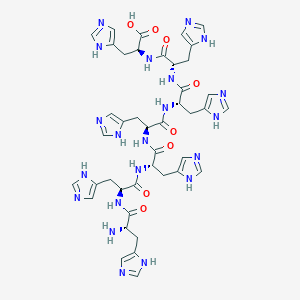
![5,5'-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole]](/img/structure/B14505211.png)
![Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate](/img/structure/B14505214.png)
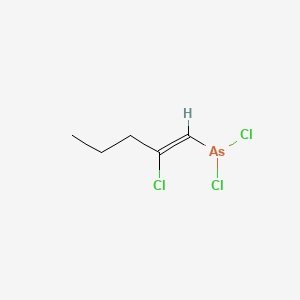
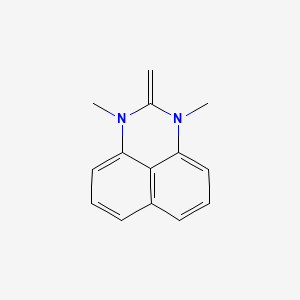
![2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B14505236.png)

